1,10-Decanediol

Description

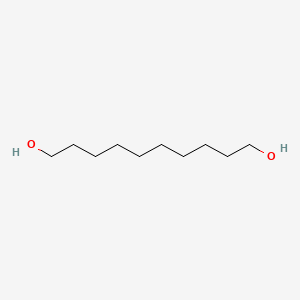

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

decane-1,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTKYAAJKYLFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30444-76-9, 31762-66-0 | |

| Record name | 1,10-Decanediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30444-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(decamethylene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3059420 | |

| Record name | 1,10-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS] | |

| Record name | Decamethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-47-0 | |

| Record name | 1,10-Decanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decamethylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,10-Decanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Decanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Decanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decane-1,10-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-DECANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I577UDK52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,10-Decanediol: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol (CAS No. 112-47-0), also known as decamethylene glycol, is a linear diol with a ten-carbon aliphatic chain and terminal hydroxyl groups.[1] This bifunctional molecule serves as a versatile building block and intermediate in a wide array of chemical syntheses. Its unique properties, including its role in the formation of polyesters and polyurethanes, and its applications in fragrances, cosmetics, and pharmaceuticals, make it a compound of significant interest.[2][3] This guide provides a comprehensive overview of its chemical structure, physical and chemical properties, synthesis protocols, and key applications, with a focus on its relevance in research and drug development.

Chemical Structure and Identification

This compound is a straight-chain diol with the chemical formula C₁₀H₂₂O₂.[4] The presence of hydroxyl groups at both ends of the C10 chain allows it to undergo a variety of chemical reactions, making it a valuable intermediate.[4]

| Identifier | Value |

| IUPAC Name | decane-1,10-diol |

| CAS Number | 112-47-0 |

| Molecular Formula | C₁₀H₂₂O₂ |

| Molecular Weight | 174.28 g/mol |

| SMILES | OCCCCCCCCCO |

| InChI | InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2 |

| Synonyms | Decamethylene glycol, 1,10-Dihydroxydecane, Decamethylenediol |

Physicochemical Properties

This compound is a white, crystalline solid at room temperature with limited solubility in water but soluble in alcohols. A summary of its key physical and chemical properties is presented below.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | White solid/crystals/powder | |

| Melting Point | 72-75 °C | |

| Boiling Point | 297 °C (at 1013 hPa) | |

| 170 °C (at 11 hPa) | ||

| Density | 0.891 g/cm³ (at 80 °C) | |

| Flash Point | 152 °C | |

| Water Solubility | Poorly soluble |

| Solubility | Soluble in alcohol and oils | |

Table 2: Thermochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Heat of Fusion | 44.0 kJ·mol⁻¹ | |

| Autoignition Temp. | 320 °C |

| Vapor Pressure | <0.1 hPa (at 20 °C) | |

Synthesis of this compound

The most common industrial preparation of this compound involves the reduction of sebacic acid or its esters, which are often derived from castor oil. Other synthetic routes have also been developed.

Key Synthesis Methods:

-

Reduction of Dimethyl Sebacate: A prevalent method involves the reduction of dimethyl sebacate using sodium borohydride in an ethanol medium, catalyzed by cerium(III) chloride. This process boasts a high yield of approximately 93%.

-

Hydrogenation of Sebacic Acid: this compound can be produced through the hydrogenation of sebacic acid, a process analogous to the synthesis of 1,6-hexanediol. A two-step industrial method involves the esterification of sebacic acid followed by a high-pressure (10.0-20.0 MPa) reduction with hydrogen over a catalyst, achieving yields up to 95%.

-

Electrochemical Reduction: An efficient method is the electrochemical reduction of diethyl sebacate in liquid ammonia, which can achieve a yield of 95%.

-

Synthesis from Furfural: A green chemistry approach has been developed to produce this compound diacetate from biomass-derived furfural through tandem benzoin condensation and hydrodeoxygenation, with subsequent conversion to the diol.

Below is a diagram illustrating a common synthesis pathway for this compound.

Experimental Protocols

Representative Protocol: Reduction of Dimethyl Sebacate

The following is a representative experimental protocol for the synthesis of this compound based on the reduction of dimethyl sebacate, as cited in the literature.

Materials:

-

Dimethyl sebacate

-

Sodium borohydride (NaBH₄)

-

Cerium(III) chloride (CeCl₃)

-

Ethanol (anhydrous)

-

Hydrochloric acid (e.g., 1M HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl sebacate in anhydrous ethanol.

-

Addition of Catalyst: Add cerium(III) chloride to the solution and stir until it is well-dispersed.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the mixture in portions. An exothermic reaction may occur, so controlled addition is crucial.

-

Reaction: Stir the reaction mixture at room temperature. The literature suggests a reaction duration of one day for optimal yield.

-

Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add 1M HCl to quench the excess sodium borohydride and neutralize the mixture.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction multiple times to ensure complete recovery.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Recrystallization: The crude this compound can be further purified by recrystallization from a suitable solvent, such as dry ethylene dichloride, to obtain a white crystalline solid.

The workflow for this experimental procedure is visualized below.

Applications in Research and Drug Development

This compound is a valuable intermediate in the pharmaceutical industry and a versatile compound in materials science for drug delivery applications.

-

Pharmaceutical Intermediate: It is a precursor for the synthesis of diiododecane, which is subsequently used to produce antibacterial and antifungal drugs like dichlorobenzyl alcohol and octenidine.

-

Polymer Synthesis: It serves as a monomer for the production of polyesters and polyurethanes. These polymers can be designed to be biodegradable and biocompatible, making them suitable for use in medical devices and drug delivery systems.

-

Drug Delivery Systems: this compound can be copolymerized with molecules like α-ketoglutarate (aKG) to form polymeric microparticles. These particles are capable of sustained release of the active molecule (aKG), which has been shown to promote immunosuppressive regulation by modulating the function of dendritic cells (DCs). This approach is being explored in the field of immunometabolism.

-

Cosmetics and Personal Care: In cosmetic formulations, it functions as a solvent and emollient, helping to create stable and aesthetically pleasing products.

Safety and Toxicology

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken.

Table 3: Toxicological and Safety Data

| Parameter | Information | Reference |

|---|---|---|

| Acute Toxicity | Intraperitoneal LD50 (mouse): > 500 mg/kg | |

| Skin/Eye Irritation | May cause skin and eye irritation. | |

| Inhalation | May cause respiratory tract irritation. | |

| GHS Classification | Does not meet GHS hazard criteria in the majority of reports. | |

| Storage | Store below +30°C in a cool, dry place. |

| Incompatibilities | Incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents. | |

Conclusion

This compound is a fundamentally important linear diol with a well-established chemical profile and a growing number of applications. Its straightforward synthesis from renewable resources like castor oil, combined with its utility in producing high-value polymers and pharmaceutical intermediates, ensures its continued relevance in both industrial and research settings. For scientists and professionals in drug development, its role in creating novel drug delivery systems and biocompatible materials presents exciting opportunities for future innovation.

References

- 1. Targeting the pericyte antigen DLK1 with an alpha type-1 polarized dendritic cell vaccine results in tumor vascular modulation and protection against colon cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN108117479A - A kind of preparation method of 1,10- decanediols - Google Patents [patents.google.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

Synthesis of 1,10-Decanediol from Sebacic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,10-decanediol from sebacic acid, a bio-based dicarboxylic acid. The content is tailored for researchers, scientists, and professionals in the fields of chemistry and drug development. This document details various methodologies, including catalytic hydrogenation of sebacic acid and its esters, chemical reduction using metal hydrides, and electrochemical methods. Each method is presented with detailed experimental protocols, quantitative data for comparison, and mechanistic insights. Visual aids in the form of diagrams for reaction pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound is a valuable linear diol with applications in the synthesis of polyesters, polyurethanes, and other polymers. It also serves as a key intermediate in the production of various specialty chemicals and pharmaceuticals. The utilization of sebacic acid, a renewable resource derived from castor oil, as a starting material for the synthesis of this compound presents a sustainable alternative to petrochemical-based routes. This guide explores the core methodologies for this transformation, providing detailed technical information to support research and development in this area.

Catalytic Hydrogenation of Sebacic Acid and its Esters

Catalytic hydrogenation is a widely employed industrial method for the reduction of carboxylic acids and their esters to alcohols. This approach offers high efficiency and the potential for catalyst recycling. The synthesis of this compound from sebacic acid via hydrogenation can be performed directly or, more commonly, through a two-step process involving the initial esterification of sebacic acid followed by the hydrogenation of the resulting ester.

Two-Step Synthesis: Esterification followed by Hydrogenation

This is a common industrial approach that can achieve high yields and purity.[1]

Step 1: Esterification of Sebacic Acid

The first step involves the esterification of sebacic acid with an alcohol, often in the presence of a catalyst, to produce a diester. A specific example is the reaction with decanediol itself to form a polyester wax ester.[1]

Step 2: Hydrogenation of the Sebacic Acid Ester

The resulting ester is then hydrogenated under pressure using a suitable catalyst to yield this compound.

Step 1: Preparation of Decanediol Sebacate Wax Ester [1]

-

Reaction Setup: A dry wax esterification reaction kettle is charged with sebacic acid, this compound, and a titanate catalyst. The typical weight ratio of sebacic acid to this compound is between 1:1 and 1:5, with the titanate catalyst at 0.0005 to 0.001 parts by weight relative to sebacic acid.[1]

-

Esterification: The mixture is slowly heated to 130-180°C with constant stirring.

-

Dehydration: A vacuum (-0.05 to -0.09 MPa) is applied to facilitate the removal of water, driving the reaction to completion. The reaction is carried out for 5-30 hours.[1]

-

Product: The resulting product is decanediol sebacate wax ester.

Step 2: Hydrogenation of Decanediol Sebacate Wax Ester

-

Reaction Setup: The decanediol sebacate wax ester is transferred to a high-pressure hydrogenation reactor containing a hydrogenation catalyst.

-

Hydrogenation: The reactor is pressurized with hydrogen to 10.0-20.0 MPa, and the temperature is maintained between 150°C and 200°C. Hydrogen is supplied at a flow rate of 300-1000 m³/hour.

-

Product Isolation: After the reaction is complete, the crude product is obtained.

-

Purification: High-vacuum distillation of the crude product yields purified this compound.

Note: The patent does not specify the exact nature of the "hydrogenation catalyst." Common catalysts for ester hydrogenation include copper chromite, as well as various supported noble metal and bimetallic catalysts (e.g., Ru-Sn, Re-Pd).

Direct Hydrogenation of Sebacic Acid

Direct hydrogenation of sebacic acid is a more atom-economical approach as it avoids the esterification step. However, it often requires more robust catalysts and harsher reaction conditions due to the lower reactivity of carboxylic acids compared to esters. Ruthenium-based catalysts, often in combination with a second metal such as tin, have shown effectiveness in the hydrogenation of dicarboxylic acids.

-

Catalyst Preparation: A supported bimetallic catalyst (e.g., 5% Ru-Sn/Al₂O₃) is prepared by co-impregnation of the support with precursor salts of the metals, followed by drying and reduction under a hydrogen atmosphere.

-

Reaction Setup: A high-pressure autoclave is charged with sebacic acid, the catalyst (e.g., 1-5 wt% relative to the acid), and a suitable solvent such as 1,4-dioxane.

-

Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to 5-10 MPa. The reaction mixture is heated to 150-250°C with vigorous stirring for 4-12 hours.

-

Product Isolation and Purification: After cooling and depressurization, the catalyst is removed by filtration. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by recrystallization or distillation.

Quantitative Data for Hydrogenation Methods

| Method | Starting Material | Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Reference |

| Two-Step Hydrogenation | Sebacic Acid | Titanate (esterification), Hydrogenation catalyst | 130-180 (esterification), 150-200 (hydrogenation) | 10.0-20.0 | >95 | High | CN104961627A |

Note: The table will be expanded as more specific quantitative data from journal articles becomes available.

Reaction Pathway and Workflow Diagrams

Chemical Reduction of Sebacic Acid Esters

For laboratory-scale synthesis, the reduction of sebacic acid esters using chemical hydrides offers a convenient and high-yield alternative to high-pressure hydrogenation.

Sodium Borohydride Reduction of Dimethyl Sebacate

The reduction of dimethyl sebacate using sodium borohydride in the presence of a lanthanide salt, such as cerium(III) chloride, is a well-established method. This procedure, often referred to as the Luche reduction for α,β-unsaturated ketones, can be adapted for the reduction of esters.

-

Starting Material Preparation: Dimethyl sebacate is prepared by the esterification of sebacic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

-

Reaction Setup: A round-bottom flask equipped with a magnetic stirrer is charged with dimethyl sebacate and cerium(III) chloride heptahydrate in a suitable solvent, such as ethanol or a mixture of THF and water.

-

Reduction: Sodium borohydride is added portion-wise to the stirred solution at room temperature. The reaction is typically stirred for 24 hours.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a dilute acid (e.g., 1 M HCl). The organic product is then extracted with a suitable solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data for Chemical Reduction

| Method | Starting Material | Reducing Agent | Catalyst/Additive | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Sodium Borohydride Reduction | Dimethyl Sebacate | Sodium Borohydride | Cerium(III) Chloride | Ethanol | 24 | 93 | Wikipedia |

Reaction Pathway Diagram

Electrochemical Reduction of Diethyl Sebacate

Electrochemical methods offer a "green" alternative for the synthesis of this compound, avoiding the use of high-pressure hydrogen or stoichiometric metal hydride reagents.

Reduction in Liquid Ammonia

The electrochemical reduction of diethyl sebacate in liquid ammonia has been reported to be highly efficient.

-

Electrochemical Cell Setup: A divided or undivided electrochemical cell is used. The cathode could be a high hydrogen overpotential material like lead or mercury, and the anode could be a platinum or carbon-based material.

-

Electrolyte Preparation: Diethyl sebacate is dissolved in liquid ammonia containing a supporting electrolyte (e.g., a tetraalkylammonium salt).

-

Electrolysis: A constant current or potential is applied across the electrodes. The reaction is carried out at the boiling point of liquid ammonia (-33°C).

-

Work-up and Purification: After the electrolysis is complete, the ammonia is allowed to evaporate. The residue is then worked up by extraction and purified by conventional methods like distillation or recrystallization.

Quantitative Data for Electrochemical Reduction

| Method | Starting Material | Solvent | Efficiency (%) | Reference |

| Electrochemical Reduction | Diethyl Sebacate | Liquid Ammonia | 95 | Wikipedia |

Experimental Workflow Diagram

Conclusion

The synthesis of this compound from sebacic acid can be achieved through several effective methods. The choice of method depends on the desired scale of production, available equipment, and economic considerations. Catalytic hydrogenation, particularly the two-step process involving esterification, is well-suited for large-scale industrial production, offering high yields and the potential for continuous operation. For laboratory-scale synthesis, the sodium borohydride reduction of dimethyl sebacate provides a high-yielding and operationally simpler alternative. Electrochemical reduction represents a promising and environmentally friendly approach, although further research is needed to develop practical and scalable experimental protocols. This guide provides the foundational technical information for professionals to select and implement the most appropriate synthetic strategy for their specific needs.

References

Physical and chemical properties of 1,10-Decanediol

An In-depth Technical Guide to the Physical and Chemical Properties of 1,10-Decanediol

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to support laboratory and research applications.

General and Chemical Identification

This compound, also known as decamethylene glycol, is a linear diol with hydroxyl groups at the terminal positions of a ten-carbon chain.[1][2] This bifunctional nature makes it a versatile intermediate in various chemical syntheses.

| Identifier | Value |

| IUPAC Name | Decane-1,10-diol |

| Synonyms | Decamethylene glycol, 1,10-Dihydroxydecane, α,ω-Decanediol[2][3] |

| CAS Number | 112-47-0[4] |

| Molecular Formula | C₁₀H₂₂O₂ |

| Molar Mass | 174.28 g/mol |

| Appearance | White crystalline solid or powder |

Physical Properties

The physical characteristics of this compound are summarized below. These properties are crucial for handling, storage, and application in various experimental setups.

| Property | Value | Conditions |

| Melting Point | 71 - 75 °C | |

| Boiling Point | 297 °C | at 1013 hPa |

| 170 °C | at 11 hPa | |

| Density | 0.891 g/cm³ | at 80 °C |

| Flash Point | 152 °C | Closed cup |

| Heat of Fusion | 44.0 kJ/mol | |

| Water Solubility | 0.7 g/L | Poorly soluble |

| Other Solubilities | Soluble in alcohol and hot ether. Almost insoluble in petroleum ether. | |

| logP (o/w) | 2.01 |

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a primary alcohol, with its two hydroxyl groups allowing for a range of chemical transformations.

-

Esterification : The hydroxyl groups can undergo esterification with carboxylic acids or their derivatives to form the corresponding diesters.

-

Halogenation : It reacts with thionyl chloride to produce 1,10-dichlorodecane and undergoes bromination to yield 1,10-dibromodecane.

-

Nitrile Formation : The reaction of this compound with iodine and ammonia results in the formation of sebaconitrile with a high yield.

-

Incompatibilities : It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.

Applications in Research and Development

This compound is a valuable building block in several fields:

-

Pharmaceuticals : It serves as an intermediate in the synthesis of various compounds, including diiododecane, which is a precursor for antibacterial and antifungal agents like octenidine. It is also used in studies related to drug delivery systems, such as forming polymeric microparticles for the sustained release of active agents.

-

Polymer Chemistry : It is used as a monomer in the production of polyesters and other polymers.

-

Material Science : The diacrylate form is utilized in radiation-curable coatings, lenses, and flexible dental materials.

-

Fragrance Industry : It finds application in the production of perfumes and fragrances.

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties and acquiring spectroscopic data for this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.

-

Sample Preparation : Ensure the this compound sample is thoroughly dried and finely powdered.

-

Capillary Loading : Pack the powdered sample into a capillary tube to a height of approximately 3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup : Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or Thiele tube).

-

Heating : Heat the sample rapidly to obtain an approximate melting point. Then, allow the apparatus to cool.

-

Accurate Measurement : Repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Data Recording : Record the temperature range from the first appearance of liquid (onset of melting) to the complete liquefaction of the solid. A sharp melting range (0.5-1.0 °C) typically indicates a pure compound.

Boiling Point Determination (Micro-Reflux Method)

This method is suitable for determining the boiling point with a small amount of sample.

-

Sample Preparation : Place approximately 0.5 mL of the liquid sample (if melted) into a small test tube.

-

Apparatus Setup : Place the test tube in a heating block. Suspend a thermometer with the bulb positioned about 1 cm above the liquid surface.

-

Heating : Heat the sample gently until it boils and a ring of condensing vapor (refluxing) is observed on the walls of the test tube, level with the thermometer bulb.

-

Data Recording : Once the temperature on the thermometer stabilizes during reflux, record this value as the boiling point. It is crucial to record the atmospheric pressure at which the measurement is taken, as boiling point is pressure-dependent.

Infrared (IR) Spectroscopy (Mull Technique)

IR spectroscopy is used to identify functional groups within a molecule.

-

Sample Preparation : Grind 15-20 mg of the solid this compound sample to a fine powder using an agate mortar and pestle.

-

Mulling : Add 1-2 drops of a mulling agent (e.g., Nujol - a mineral oil) and continue grinding to create a smooth, viscous paste (a mull).

-

Sample Mounting : Apply a small amount of the mull onto one IR-transparent salt plate (e.g., NaCl or KBr). Place a second salt plate on top and gently rotate to spread the mull into a thin, uniform film.

-

Spectrum Acquisition : Place the salt plate assembly into the sample holder of an IR spectrometer and acquire the spectrum. The resulting spectrum will show absorption bands characteristic of the O-H and C-H bonds in this compound, though bands from the mulling agent will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

Sample Preparation : Accurately weigh 5-20 mg of this compound for a ¹H NMR spectrum.

-

Dissolution : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer : Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.

-

Instrument Setup : Place the NMR tube into a spinner and use a depth gauge to ensure correct positioning. Insert the sample into the NMR spectrometer.

-

Data Acquisition : The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, "shim" the magnetic field to optimize homogeneity, and then acquire the spectrum.

References

An In-depth Technical Guide to 1,10-Decanediol: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identifiers and Properties

CAS Number: 112-47-0[1] Molecular Weight: 174.28 g/mol

This guide provides a comprehensive overview of 1,10-decanediol, a versatile linear diol, with a focus on its chemical and physical properties, synthesis methodologies, and its applications in the pharmaceutical and biomedical fields. The information is tailored for researchers, scientists, and professionals involved in drug development and material science.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature with a faint, sweet, musty odor. Its linear C10 backbone with hydroxyl groups at both termini imparts it with unique solubility and reactivity characteristics, making it a valuable building block in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₂ | [1] |

| Melting Point | 72-75 °C | [1] |

| Boiling Point | 297 °C at 1013 hPa | [1] |

| Density | 0.891 g/cm³ at 80 °C | [1] |

| Solubility | Poorly soluble in water; Soluble in alcohol and oils. | |

| Appearance | White solid |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the reduction of sebacic acid or its esters being a common and efficient method.

Experimental Protocol: Synthesis via Reduction of Dimethyl Sebacate

This protocol describes the synthesis of this compound through the reduction of dimethyl sebacate using sodium borohydride, a method known for its high yield.

Materials:

-

Dimethyl sebacate

-

Anhydrous ethanol

-

Sodium borohydride (NaBH₄)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl sebacate in anhydrous ethanol.

-

Addition of Catalyst and Reducing Agent: Add cerium(III) chloride heptahydrate to the solution and stir until it dissolves. Subsequently, add sodium borohydride portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and gas evolution.

-

Reaction: After the addition of sodium borohydride is complete, heat the mixture to reflux and maintain it for a specified duration (e.g., 24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching and Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously add 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

-

Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and wash the filter cake with ethyl acetate.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization from a suitable solvent (e.g., hot water or a mixed solvent system) to yield pure this compound as a white solid.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis to confirm its identity and purity.

Applications in Drug Development and Biomedical Research

This compound serves as a versatile building block and functional excipient in the pharmaceutical and biomedical fields, primarily in the synthesis of active pharmaceutical ingredients (APIs) and the formulation of drug delivery systems.

As a Pharmaceutical Intermediate

This compound is a key starting material in the synthesis of various pharmaceutical compounds. For instance, it can be converted to 1,10-diiododecane, which is a precursor for the synthesis of antimicrobial agents.

In Drug Delivery Systems: Polyester-Based Microparticles

The diol functionality of this compound makes it an excellent monomer for the synthesis of biodegradable polyesters. These polyesters can be formulated into microparticles for the controlled release of therapeutic agents.

This protocol outlines the synthesis of a polyester from this compound and a dicarboxylic acid, followed by its formulation into microparticles using an oil-in-water (O/W) emulsion-solvent evaporation method.

Part 1: Polyester Synthesis

Materials:

-

This compound

-

Dicarboxylic acid (e.g., sebacic acid)

-

Catalyst (e.g., tin(II) 2-ethylhexanoate)

-

Toluene

Procedure:

-

Polycondensation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation setup, combine this compound, the dicarboxylic acid, and the catalyst in toluene.

-

Reaction: Heat the mixture under a nitrogen atmosphere with continuous stirring. The reaction temperature is gradually increased to facilitate the removal of water as an azeotrope with toluene.

-

Purification: After the reaction is complete (as determined by the amount of water collected or by monitoring the acid value), the polyester is purified by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum.

Part 2: Microparticle Formulation

Materials:

-

Synthesized polyester

-

Drug to be encapsulated

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (aqueous)

Procedure:

-

Organic Phase Preparation: Dissolve the synthesized polyester and the drug in dichloromethane.

-

Emulsification: Add the organic phase to an aqueous solution of poly(vinyl alcohol) under high-speed homogenization to form an oil-in-water emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid microparticles.

-

Collection and Washing: Collect the microparticles by centrifugation, wash them with deionized water to remove residual PVA, and then freeze-dry them for long-term storage.

Characterization: The resulting microparticles should be characterized for their size distribution (e.g., using laser diffraction), surface morphology (e.g., by scanning electron microscopy), drug loading, and in vitro drug release profile.

Immunomodulatory Applications of this compound-Based Microparticles

Recent research has explored the use of this compound in creating polymeric microparticles for the sustained release of immunomodulatory agents. For example, microparticles composed of a polyester of this compound and α-ketoglutarate have been shown to influence the function of dendritic cells (DCs).

Signaling Pathway of Immunomodulation by α-Ketoglutarate Releasing Microparticles

The following diagram illustrates the proposed mechanism by which α-ketoglutarate, released from this compound-based microparticles, modulates dendritic cell function, leading to an immunosuppressive phenotype.

Caption: Immunomodulatory pathway of α-ketoglutarate released from microparticles on dendritic cells.

Experimental Workflows

The development and application of this compound in a biomedical context typically follow a structured workflow, from initial synthesis to functional evaluation.

Workflow for Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis of this compound and its subsequent characterization.

Caption: Experimental workflow for the synthesis and characterization of this compound.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed protocols and workflows offer practical insights for laboratory applications, while the overview of its role in immunomodulation highlights its potential in advanced therapeutic strategies.

References

Spectroscopic data of 1,10-Decanediol (NMR, FTIR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Data of 1,10-Decanediol

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and chemical properties of molecules is paramount. This compound (CAS No: 112-47-0), a versatile linear diol, finds applications in various fields, including cosmetics and polymer synthesis.[1][2] This technical guide provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Molecular Structure and Properties

-

IUPAC Name: decane-1,10-diol[1]

-

Molecular Weight: 174.28 g/mol

-

Appearance: White solid

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |

| ~3.64 | Triplet | 4H | HO-CH₂ - | CDCl₃ |

| ~1.57 | Quintet | 4H | HO-CH₂-CH₂ - | CDCl₃ |

| ~1.29-1.42 | Multiplet | 12H | -(CH₂ )₆- | CDCl₃ |

Data sourced from publicly available spectral databases.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments. Due to the symmetry of this compound, fewer signals than the total number of carbons are observed.

| Chemical Shift (δ) ppm | Assignment | Solvent |

| ~63.1 | C H₂-OH | CDCl₃ |

| ~32.8 | HO-CH₂-C H₂- | CDCl₃ |

| ~29.5 | HO-CH₂-CH₂-C H₂-C H₂-CH₂- | CDCl₃ |

| ~29.4 | HO-CH₂-CH₂-C H₂-C H₂-CH₂- | CDCl₃ |

| ~25.8 | HO-CH₂-CH₂-C H₂- | CDCl₃ |

Data sourced from publicly available spectral databases.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (alcohol) |

| ~2920 | Strong | C-H stretch (alkane) |

| ~2850 | Strong | C-H stretch (alkane) |

| ~1470 | Medium | C-H bend (alkane) |

| ~1060 | Strong | C-O stretch (primary alcohol) |

Data represents typical values for long-chain diols and is consistent with spectra available in public databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |

| 174 | Low | [M]⁺ (Molecular Ion) |

| 156 | Moderate | [M-H₂O]⁺ |

| 138 | Moderate | [M-2H₂O]⁺ |

| Key Fragments | Variable | Fragments from C-C bond cleavage |

The molecular ion peak at m/z 174 may be weak or absent in EI-MS due to facile dehydration.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆) in an NMR tube. Ensure the sample is fully dissolved. A small amount of a reference standard like Tetramethylsilane (TMS) may be added if not already present in the solvent.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum, typically using a pulse angle of 45-90 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals for ¹H NMR. Reference the spectrum to the solvent peak or TMS.

FTIR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture in a die under high pressure to form a transparent or translucent pellet.

-

Background Collection: Place the KBr pellet holder (without the sample pellet) in the FTIR spectrometer and collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Analysis: Place the KBr pellet containing the sample in the spectrometer and collect the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

Instrument Setup: The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) to separate it from any impurities. Set the GC oven temperature program to ensure the analyte elutes at an appropriate retention time. For the mass spectrometer, use a standard electron ionization energy of 70 eV.

-

Data Acquisition: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with library spectra for confirmation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Thermal properties of 1,10-Decanediol (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key thermal properties of 1,10-decanediol, a versatile organic compound with applications in various scientific fields, including drug development. A thorough understanding of its melting and boiling points is critical for its application in synthesis, formulation, and material science. This document outlines these properties, details the experimental protocols for their determination, and presents a logical workflow for these analytical procedures.

Core Thermal Properties

This compound is characterized as a white, crystalline solid at room temperature.[1] Its thermal behavior, specifically its transition from solid to liquid and liquid to gas, is a fundamental aspect of its physical chemistry.

Data Presentation: Melting and Boiling Points

The melting and boiling points of this compound have been reported across various sources. These values are summarized in the table below for easy comparison. The slight variations observed can be attributed to differences in experimental conditions and sample purity.

| Thermal Property | Value | Conditions |

| Melting Point | 72-75 °C | Not specified |

| 71-75 °C / 159.8-167 °F | Not specified | |

| 73 °C | Not specified | |

| 74.00 °C | @ 0.00 mm Hg | |

| 81.7 °C | Not specified | |

| Boiling Point | 297 °C / 566.6 °F | @ 760 mmHg |

| 192 °C | @ 2.67 kPa | |

| 347.00 °C | @ 760.00 mm Hg | |

| 297 °C | Not specified | |

| 192 °C | Not specified |

Note: The boiling point is significantly influenced by pressure. Values reported at reduced pressure will be lower than the boiling point at standard atmospheric pressure (760 mmHg).

Experimental Protocols

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[2][3] The following sections detail the standard methodologies for these measurements.

Determination of Melting Point: Capillary Method

The capillary method is a widely used and straightforward technique for determining the melting point of a solid.[4]

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the solid transitions into a liquid is recorded as the melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities can lead to a depressed and broader melting range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt)

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Sample of this compound (finely powdered)

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.

-

Loading the Capillary Tube: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. The packed sample height should be approximately 2-3 mm.

-

Compacting the Sample: Tap the sealed end of the capillary tube on a hard surface or drop it through a long glass tube to compact the sample at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

For a more precise measurement, a slower heating rate of approximately 2 °C/min should be used, starting from a temperature about 5-10 °C below the expected melting point.

-

-

Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

Determination of Boiling Point: Micro-Boiling Point Method

For small sample volumes, the micro-boiling point method using a Thiele tube or a similar apparatus is a convenient and accurate technique.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This method involves heating a small sample of the liquid and observing the temperature at which rapid and continuous bubbling occurs, followed by the liquid being drawn into an inverted capillary tube upon cooling.

Apparatus:

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating apparatus (e.g., Thiele tube with heating oil, or a heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a few milliliters of this compound (in its liquid state, pre-melted if necessary) into a small test tube.

-

Capillary Insertion: Place a capillary tube into the test tube with the open end down.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube). Heat the apparatus gently.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

-

Cooling and Recording: Stop heating and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the thermal properties of this compound.

Caption: Experimental workflow for determining the melting and boiling points of this compound.

References

Navigating the Laboratory Landscape: A Technical Guide to the Health and Safety of 1,10-Decanediol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations for the handling and use of 1,10-decanediol in a laboratory setting. By consolidating available data and outlining standardized experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe working environment.

Chemical and Physical Properties

This compound, also known as decamethylene glycol, is a white, crystalline solid at room temperature.[1][2][3][4] Understanding its physical and chemical properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Chemical Formula | C₁₀H₂₂O₂ | [3] |

| Molecular Weight | 174.28 g/mol | |

| Appearance | White solid/crystals/powder | |

| Melting Point | 71 - 75 °C (159.8 - 167 °F) | |

| Boiling Point | 297 °C (566.6 °F) at 1013 hPa | |

| Flash Point | 152 °C (305.6 °F) - closed cup | |

| Autoignition Temperature | 320 °C (608 °F) | |

| Solubility in Water | Poorly soluble/Insoluble | |

| Solubility in Other Solvents | Soluble in alcohol and hot ether | |

| Density | 0.891 g/cm³ at 80 °C | |

| Vapor Pressure | < 0.1 hPa at 20 °C |

Hazard Identification and GHS Classification

According to the majority of available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it is crucial to note that the toxicological properties of this chemical have not been fully investigated. Therefore, it should be handled with caution, assuming it may cause irritation to the eyes, skin, and respiratory tract.

Potential Health Effects:

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May cause irritation of the digestive tract.

Toxicological Data

A comprehensive review of publicly available literature and safety data reveals a significant lack of quantitative toxicological data for this compound. Most sources explicitly state that values for acute toxicity (LD50/LC50) are not available. One source indicates an intraperitoneal lethal dose (LD50) in mice to be greater than 500 mg/kg, suggesting low acute toxicity via this route of exposure. The absence of comprehensive data for oral, dermal, and inhalation routes necessitates a cautious approach to handling.

| Endpoint | Species | Route | Value | Source |

| Acute Toxicity | Mouse | Intraperitoneal | LD50 > 500 mg/kg | |

| Acute Toxicity | - | Oral | No data available | |

| Acute Toxicity | - | Dermal | No data available | |

| Acute Toxicity | - | Inhalation | No data available | |

| Skin Corrosion/Irritation | - | - | No data available | |

| Serious Eye Damage/Irritation | - | - | No data available | |

| Respiratory or Skin Sensitization | - | - | No data available | |

| Germ Cell Mutagenicity | - | - | No data available | |

| Carcinogenicity | - | - | Not listed by IARC, NTP, ACGIH, or OSHA | |

| Reproductive Toxicity | - | - | No data available |

Experimental Protocols for Safety Assessment

Due to the lack of specific toxicological studies on this compound, this section outlines the detailed methodologies for key experiments based on the widely accepted OECD Guidelines for the Testing of Chemicals. These protocols serve as a framework for any future safety assessment of this compound.

Acute Oral Toxicity - Acute Toxic Class Method (Based on OECD Guideline 423)

This method is a stepwise procedure using a reduced number of animals to classify a substance's toxicity.

Principle: A stepwise procedure is used where a small group of animals (typically 3) of a single sex (usually females) is dosed at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg). The presence or absence of mortality in this group determines the next step: dosing another group at a lower or higher level, or stopping the test.

Methodology:

-

Animal Selection: Healthy, young adult rodents (rats are preferred) from commonly used laboratory strains are used. The weight variation of animals should not exceed ±20% of the mean weight.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, though animals are fasted overnight before dosing.

-

Dose Preparation: The test substance is typically administered in a constant volume over the dose range by varying the concentration of the dosing preparation. The vehicle should be non-toxic and not interfere with the absorption of the test substance.

-

Administration of Doses: The substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.

-

Pathology: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Principle: The substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit) under a gauze patch. The skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals.

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Preparation of the Skin: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the animal.

-

Application of the Test Substance: A small amount (0.5 g for solids) of the test substance is applied to a small area (about 6 cm²) of the skin and covered with a gauze patch, which is held in place with non-irritating tape.

-

Exposure Duration: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is wiped to remove any residual test substance. The skin is then examined for erythema and edema, and the responses are scored at 1, 24, 48, and 72 hours after patch removal.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test determines the potential of a substance to produce irritation or damage to the eye.

Principle: The test substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal (albino rabbit), with the other eye serving as a control. The eyes are then observed for any signs of irritation or damage.

Methodology:

-

Animal Selection: Healthy young adult albino rabbits are used.

-

Application of the Test Substance: A single dose (0.1 mL for liquids or not more than 0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye. The eyelids are then gently held together for about one second.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

Laboratory Safety Procedures

A systematic approach to safety is paramount when handling any chemical, including those with limited toxicological data like this compound.

Engineering Controls

-

Ventilation: Use in a well-ventilated area. If dusts are generated, use local exhaust ventilation to control airborne levels.

-

Eyewash Stations and Safety Showers: Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.

-

Skin Protection: Wear appropriate protective gloves to prevent skin exposure. Chemical-resistant gloves (e.g., nitrile) should be inspected prior to use. Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.

Handling and Storage

-

Handling: Avoid contact with eyes, skin, and clothing. Minimize dust generation and accumulation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents, acid chlorides, and acid anhydrides.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical attention.

Spill and Disposal Procedures

-

Spills: Vacuum or sweep up material and place it into a suitable disposal container. Avoid generating dusty conditions.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Visualized Workflows

General Chemical Safety Assessment Workflow

The following diagram illustrates a logical workflow for assessing the risks associated with a chemical like this compound, for which comprehensive data may not be available.

Caption: A workflow for chemical safety assessment in the lab.

Laboratory Spill Response Workflow

This diagram outlines a logical sequence of actions to be taken in the event of a chemical spill in the laboratory.

Caption: A standard procedure for responding to a chemical spill.

Conclusion

While this compound is not currently classified as a hazardous substance, the lack of comprehensive toxicological data warrants a cautious and proactive approach to its handling in the laboratory. Adherence to the general safety principles, engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for minimizing potential risks. Researchers and laboratory managers are encouraged to consult the original Safety Data Sheets and relevant OECD guidelines for further details and to stay informed of any new data that may become available. A robust safety culture, built on a foundation of thorough risk assessment and prudent laboratory practices, is the cornerstone of safe and successful scientific research.

References

A Technical Guide to Commercial-Grade 1,10-Decanediol for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, purity grades, and analytical methodologies for 1,10-decanediol, a crucial diol in pharmaceutical and materials science applications.

Introduction to this compound

This compound is a linear diol with the chemical formula HO(CH₂)₁₀OH. It presents as a white crystalline solid and is utilized as a monomer in the synthesis of polyesters and polyurethanes, as well as a component in cosmetics, fragrances, and pharmaceutical formulations.[1][2] Its utility in drug development is often associated with its role as a linker or spacer in prodrug design and as a component in the formation of drug delivery systems. Given its application in sensitive fields, a thorough understanding of its commercial availability, purity, and the methodologies to ensure its quality is paramount for researchers and formulation scientists.

Commercial Availability and Purity Grades

This compound is readily available from a multitude of chemical suppliers, catering to various research and industrial needs. The purity of commercially available this compound typically ranges from 97% to over 99%. The specified purity grade is a critical consideration for researchers, as impurities can significantly impact experimental outcomes, particularly in drug development where they may affect toxicity, efficacy, and stability.

The table below summarizes the purity grades of this compound available from several prominent chemical suppliers.

| Supplier | Stated Purity | Analytical Method for Purity |

| Sigma-Aldrich | 98% | Gas Chromatography (GC)[3] |

| TCI America | >97.0% | Gas Chromatography (GC) |

| Otto Chemie Pvt. Ltd. | 98% | Not specified[1] |

| Fisher Scientific | 97% | Not specified[4] |

| Alichem | ≥99.0% | Not specified |

It is important to note that the stated purity reflects the percentage of this compound and does not provide a detailed profile of the remaining components. For applications requiring stringent impurity control, it is advisable to request a lot-specific Certificate of Analysis (CoA) from the supplier.

Potential Impurities in Commercial this compound

The impurity profile of commercially available this compound is largely dependent on its synthetic route. A common method for its preparation is the reduction of sebacic acid or its esters (e.g., dimethyl sebacate).

Potential impurities arising from this synthesis may include:

-

Unreacted Starting Materials: Residual sebacic acid or its esters.

-

By-products of Reduction: Intermediates of the reduction process or products from over-reduction.

-

Solvent Residues: Solvents used during the synthesis and purification steps.

-

Isomers: Other decanediol isomers such as 1,9-decanediol and 1,2-decanediol may be present in trace amounts.

The following diagram illustrates a general workflow for sourcing and purifying this compound for research applications, highlighting the stages where impurities may be introduced and removed.

References

Unlocking the Potential of Long-Chain Aliphatic Diols: A Technical Guide for Researchers

November 2025

Introduction

Long-chain aliphatic diols (LCDs) are a versatile class of organic molecules characterized by a linear hydrocarbon chain with two hydroxyl (-OH) groups. These compounds, typically with chain lengths ranging from 20 to 36 carbons, are garnering increasing interest across diverse scientific disciplines. Once primarily studied in the realm of geochemistry as lipid biomarkers for paleoclimate reconstructions, their unique physicochemical properties are now being harnessed for a wide array of research applications. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core research applications of LCDs, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Physicochemical Properties of Long-Chain Aliphatic Diols

The defining features of long-chain aliphatic diols are their long, hydrophobic alkyl chains and the two hydrophilic hydroxyl groups. This amphipathic nature governs their self-assembly, solubility, and interaction with biological systems. The chain length, degree of saturation, and the position of the hydroxyl groups are key determinants of their physical properties.

Table 1: Physicochemical Properties of Selected Long-Chain Aliphatic Diols

| Diol | Carbon Chain Length | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |

| 1,20-Eicosanediol | C20 | C20H42O2 | 98-101 | Decomposes |

| 1,22-Docosanediol | C22 | C22H46O2 | 102-105 | Decomposes |

| 1,24-Tetracosanediol | C24 | C24H50O2 | 106-109 | Decomposes |

| 1,26-Hexacosanediol | C26 | C26H54O2 | 109-112 | Decomposes |

| 1,30-Triacontanediol | C30 | C30H62O2 | 113-116 | Decomposes |

| 1,32-Dotriacontanediol | C32 | C32H66O2 | 115-118 | Decomposes |

Note: Data is compiled from various chemical supplier databases and literature sources. Boiling points are often not reported due to thermal decomposition at atmospheric pressure.

Research Applications

The unique structural and physical characteristics of long-chain aliphatic diols have led to their exploration in several key research areas.

Lipid Biomarkers in Paleoclimatology and Environmental Science

Long-chain diols are produced by various microorganisms, including certain species of microalgae.[1] The distribution and isotopic composition of these diols preserved in sediments and ice cores serve as valuable proxies for reconstructing past environmental conditions, such as sea surface temperature and terrestrial input into marine environments.[2][3]

Workflow for Lipid Biomarker Analysis:

References

- 1. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in photo-crosslinkable hydrogels for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lipid-Dependent Regulation of Ion Channels and G Protein-Coupled Receptors: Insights from Structures and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyesters Using 1,10-Decanediol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of polyesters utilizing 1,10-decanediol as a key monomer. This compound is a versatile linear diol that can be sourced from renewable feedstocks, making it an attractive building block for creating biodegradable and biocompatible polyesters. The long aliphatic chain of this compound imparts flexibility and hydrophobicity to the resulting polymers, properties that are highly desirable in various applications, including drug delivery systems, soft tissue engineering, and sustainable packaging materials.[1]

This document outlines two primary synthesis methodologies: high-temperature melt polycondensation, a robust and conventional approach, and enzymatic polymerization, which offers a greener alternative operating under milder conditions.[2] Detailed experimental procedures, quantitative data on polymer properties, and visual workflows are provided to enable researchers to synthesize and characterize this compound-based polyesters for their specific research and development needs.

Data Presentation

The following tables summarize representative quantitative data for polyesters synthesized using this compound and various co-monomers. These values serve as a reference for the expected properties of the resulting polymers.

Table 1: Properties of Polyesters Synthesized via Melt Polycondensation

| Co-monomer | Catalyst | Mn ( g/mol ) | Mw ( g/mol ) | Tg (°C) | Tm (°C) | Reference |

| Dimethyl Terephthalate (DMT) | Not Specified | - | 41,400 - 48,300 | - | 129.5 | [3] |

| 2,6-Naphthalene Dicarboxylic Acid (NDCA) | Not Specified | - | - | - | 167.1 | [3] |

| Dimethyl 2,5-Furandicarboxylate (DMFD) | TIS | - | - | -4 to 27 | 102 to 175 | [4] |

| Dimethyl ester of Dipropionic acid pyrazine (DMDPP) | Tin(II) 2-ethylhexanoate | 13,700 - 34,700 | - | - | - | |

| Succinic Acid / Phenylsuccinic Acid | Scandium(III) triflate | - | - | - | - |

Table 2: Properties of Polyesters Synthesized via Enzymatic Polymerization

| Co-monomer | Enzyme | Solvent | Mn ( g/mol ) | Mw ( g/mol ) | Reaction Time (h) | Reference |

| Dimethyl 5-hydroxyisophthalate & PEG 600 | Candida antarctica lipase B | Solvent-less | - | - | - | |

| Divinyl Adipate | Lipase PC (from Pseudomonas cepacia) | Diphenyl ether | 21,000 | - | - | |

| Divinyl Succinate | Immobilized CALB | Toluene | - | - | 24-72 |

Experimental Protocols

Protocol 1: Synthesis of Poly(decamethylene terephthalate) via Melt Polycondensation

This protocol describes the synthesis of a polyester from this compound and dimethyl terephthalate (DMT) using a two-step melt polycondensation method.

Materials:

-

This compound (DD)

-

Dimethyl terephthalate (DMT)

-

Titanium(IV) isopropoxide (TIPT) or another suitable catalyst (e.g., Tin(II) 2-ethylhexanoate)

-

Nitrogen gas (high purity)

-

Chloroform

-

Methanol

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Distillation head with a condenser and collection flask

-

Heating mantle with a temperature controller

-

Vacuum pump

-

Nitrogen inlet

Procedure:

Step 1: Transesterification

-